molecular formula C11H10N2O3 B1352003 (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid CAS No. 37959-11-8

(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid

Cat. No.: B1352003
CAS No.: 37959-11-8
M. Wt: 218.21 g/mol
InChI Key: XSVJIEWMMLZJCG-UHFFFAOYSA-N
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Description

(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a hydroxy group at the 5-position, a phenyl group at the 1-position, and an acetic acid moiety at the 3-position of the pyrazole ring. It has garnered interest due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid typically involves the condensation of appropriate hydrazines with 1,3-diketones or β-ketoesters. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate in the presence of acetic acid, followed by cyclization and subsequent hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group in the acetic acid moiety can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • (5-hydroxy-1-phenyl-1H-pyrazol-4-yl)acetic acid
  • (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)propionic acid
  • (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)butyric acid

Uniqueness

(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxy group at the 5-position and the acetic acid moiety at the 3-position allows for unique interactions with biological targets, differentiating it from other similar compounds .

Properties

IUPAC Name

2-(3-oxo-2-phenyl-1H-pyrazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c14-10-6-8(7-11(15)16)12-13(10)9-4-2-1-3-5-9/h1-6,12H,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVJIEWMMLZJCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407035
Record name (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37959-11-8
Record name (5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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